molecular formula C7H20Sn2 B101431 Bis(trimethylstannyl)methane CAS No. 16812-43-4

Bis(trimethylstannyl)methane

Cat. No. B101431
CAS RN: 16812-43-4
M. Wt: 341.7 g/mol
InChI Key: UCWABCCLELENRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(trimethylstannyl)methane, also known as BTMS, is an organotin compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a colorless liquid that is soluble in organic solvents and is widely used in the synthesis of various organic compounds. In

Scientific Research Applications

Bis(trimethylstannyl)methane has been used in various scientific research applications, including organic synthesis, catalysis, and material science. In organic synthesis, Bis(trimethylstannyl)methane is used as a reagent for the preparation of various organic compounds such as alcohols, ketones, and esters. In catalysis, Bis(trimethylstannyl)methane is used as a catalyst for various chemical reactions such as cross-coupling reactions and C-H activation reactions. In material science, Bis(trimethylstannyl)methane is used as a precursor for the synthesis of metal-organic frameworks and other advanced materials.

Mechanism Of Action

The mechanism of action of Bis(trimethylstannyl)methane is not fully understood. However, it is believed that Bis(trimethylstannyl)methane acts as a Lewis acid, which can coordinate with electron-rich species such as alkenes and alkynes. This coordination leads to the activation of the C-C bond, which facilitates the desired chemical reaction.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of Bis(trimethylstannyl)methane. However, it has been reported that Bis(trimethylstannyl)methane can cause toxicity in some organisms, including fish and mice. Therefore, it is important to handle this compound with caution and follow proper safety protocols.

Advantages And Limitations For Lab Experiments

One advantage of using Bis(trimethylstannyl)methane in lab experiments is its versatility. It can be used in a wide range of chemical reactions and can be easily synthesized from commercially available reagents. However, one limitation of using Bis(trimethylstannyl)methane is its toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the use of Bis(trimethylstannyl)methane in scientific research. One direction is the development of new catalytic reactions using Bis(trimethylstannyl)methane as a catalyst. Another direction is the synthesis of new metal-organic frameworks and other advanced materials using Bis(trimethylstannyl)methane as a precursor. Additionally, the toxicity of Bis(trimethylstannyl)methane needs to be further studied to ensure safe handling and disposal practices.
Conclusion
In conclusion, Bis(trimethylstannyl)methane is a versatile compound that has potential applications in various scientific research areas. Its ability to activate C-C bonds makes it a useful reagent in organic synthesis and catalysis. However, its toxicity requires careful handling and disposal. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of Bis(trimethylstannyl)methane.

Synthesis Methods

Bis(trimethylstannyl)methane can be synthesized by the reaction of trimethyltin chloride with chloromethyl methyl ether. This reaction is carried out in the presence of a catalyst such as palladium on carbon or copper iodide. The resulting product is then purified using distillation or column chromatography.

properties

CAS RN

16812-43-4

Product Name

Bis(trimethylstannyl)methane

Molecular Formula

C7H20Sn2

Molecular Weight

341.7 g/mol

IUPAC Name

trimethyl(trimethylstannylmethyl)stannane

InChI

InChI=1S/6CH3.CH2.2Sn/h6*1H3;1H2;;

InChI Key

UCWABCCLELENRN-UHFFFAOYSA-N

SMILES

C[Sn](C)(C)C[Sn](C)(C)C

Canonical SMILES

C[Sn](C)(C)C[Sn](C)(C)C

Other CAS RN

16812-43-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.